Comprehensive Technical Guide on Cefazedone Impurity 6: Structural Elucidation, Molecular Characteristics, and Analytical Workflows
Comprehensive Technical Guide on Cefazedone Impurity 6: Structural Elucidation, Molecular Characteristics, and Analytical Workflows
Executive Summary
Cefazedone is a first-generation cephalosporin antibiotic characterized by a cephem nucleus fused to a dihydrothiazine ring. It features specific substituents at the C3 and C7 positions that dictate its antibacterial spectrum and chemical stability[1]. During the manufacturing process, related substances and impurities can form or remain unreacted. Stringent pharmacopeial standards and ICH Q3A guidelines require the identification and control of these impurities—typically limited to 0.1% to 0.5% w/w—to ensure drug safety and efficacy[1]. Among these, Cefazedone Impurity 6 is a critical specified impurity that requires rigorous analytical monitoring and structural profiling.
Chemical Identity and Structural Elucidation
Cefazedone Impurity 6 is formally identified by its IUPAC name: (6R, 7R)-3-(acetoxymethyl)-7-(2-(3, 5-dichloro-4-oxopyridin-1(4H)-yl) acetamido)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid[2].
Structurally, it retains the core beta-lactam structure but differs from the active pharmaceutical ingredient (API) at the C3 position. While cefazedone possesses a (5-methyl-1,3,4-thiadiazol-2-yl)thiomethyl group at C3, Impurity 6 features an unreacted acetoxymethyl group [2].
Mechanistic Origin & Causality: Impurity 6 primarily acts as a synthetic intermediate rather than a degradation product. The semi-synthesis of cefazedone typically begins with 7-aminocephalosporanic acid (7-ACA). The 7-amino group is acylated with a 3,5-dichloro-4-pyridone derivative to form Impurity 6. Subsequent nucleophilic substitution at the C3 position displaces the acetate leaving group with 5-methyl-1,3,4-thiadiazole-2-thiol to yield cefazedone. Incomplete conversion during this final step results in residual Impurity 6 in the final product batch.
Figure 1: Mechanistic synthesis pathway showing Impurity 6 as a key intermediate.
Physicochemical Properties and Quantitative Data
Understanding the exact molecular weight and elemental composition of Impurity 6 is fundamental for mass spectrometry (MS) profiling. The presence of two chlorine atoms in the molecule provides a highly specific isotopic signature that analysts use to differentiate it from non-chlorinated degradation products.
| Property | Value |
| Compound Name | Cefazedone Impurity 6 |
| CAS Registry Number | 56187-36-1 |
| Molecular Formula | C17H15Cl2N3O7S |
| Molecular Weight | 476.28 g/mol |
| Monoisotopic Mass | 475.00 g/mol |
| Key Structural Moieties | Cephem core, 3-acetoxymethyl, 3,5-dichloro-4-pyridone |
| Pharmacopeial Limit | Typically ≤ 0.15% (ICH Q3A dependent) |
Table 1: Key physicochemical and regulatory parameters of Cefazedone Impurity 6.
Self-Validating Analytical Workflow: RP-HPLC-MS
To accurately quantify Cefazedone Impurity 6, an orthogonal approach combining Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Electrospray Ionization Mass Spectrometry (ESI-MS) is employed. The following protocol is designed as a self-validating system , meaning the analytical run automatically verifies its own reliability through system suitability testing (SST) and isotopic pattern matching before releasing data[1].
Protocol Causality: The choice of an acidic mobile phase (pH 4.5) is critical. The carboxylic acid moiety on the cephem core (pKa ~2.5) must remain partially protonated to prevent peak tailing, suppress secondary interactions, and ensure adequate retention on the hydrophobic C18 stationary phase.
Step-by-Step Methodology:
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Mobile Phase Preparation:
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Buffer (A): 0.05 M Potassium phosphate buffer, adjusted to pH 4.5 with dilute phosphoric acid.
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Organic (B): HPLC-grade Acetonitrile.
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Sample Preparation: Dissolve the Cefazedone API sample in a diluent (Buffer A: Acetonitrile, 80:20 v/v) to a final concentration of 1.0 mg/mL. Prepare a reference standard of Impurity 6 at 0.0015 mg/mL (representing a 0.15% specification limit).
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Chromatographic Separation: Inject 10 µL onto a C18 column (250 mm × 4.6 mm, 5 µm). Run a gradient elution starting at 15% B, ramping to 60% B over 30 minutes.
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System Suitability Validation (Self-Check): Before analyzing the sample, the system must demonstrate a resolution ( Rs ) of > 2.0 between Cefazedone and Impurity 6, and a tailing factor ( Tf ) of < 1.5. If these parameters fail, the system halts, preventing the generation of false data.
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Orthogonal Detection & Confirmation: Monitor UV absorbance at 254 nm. Divert the eluent to an ESI-MS operating in positive ion mode.
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Isotopic Validation: Confirm the identity of Impurity 6 by observing the [M+H]+ peak at m/z 476.0. Crucially, the system must validate the presence of the Cl2 isotopic cluster, displaying M , M+2 , and M+4 peaks in a theoretical 9:6:1 intensity ratio.
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Figure 2: Self-validating RP-HPLC-MS workflow for Impurity 6 quantification.
Toxicological and Regulatory Considerations
The control of impurities is not merely a compliance exercise but a strict toxicological necessity. Cephalosporin degradation products and synthetic precursors can exhibit distinct toxicological profiles, sometimes interfering with embryonic development or exhibiting specific organ toxicity[3].
While the primary toxicity of cefazedone is often linked to the MMTD (2-mercapto-5-methyl-1,3,4-thiadiazole) side chain[3], Impurity 6 lacks this specific moiety. However, its unreacted acetoxymethyl group and intact beta-lactam ring still pose risks for hypersensitivity reactions and must be strictly controlled to levels justified by safety data, typically below the ICH Q3A qualification threshold of 0.15% for standard dosing regimens[1]. Proper disposal of such chemical standards must also follow stringent environmental guidelines to prevent ecological contamination[4].
References
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Title: Cefazedone Impurities and Related Compound | Source: Veeprho | URL:
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Title: Cefazedone Impurity 6 | CAS 56187-36-1 | Source: Veeprho | URL:
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Title: Investigation of the toxic functional group of cephalosporins by zebrafish embryo toxicity test | Source: NIH | URL:
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Title: Cefazedone sodium salt - Safety Data Sheet | Source: ChemicalBook | URL:
